molecular formula C14H28O2S B14303528 Methyl 8-(pentylsulfanyl)octanoate CAS No. 125079-05-2

Methyl 8-(pentylsulfanyl)octanoate

Cat. No.: B14303528
CAS No.: 125079-05-2
M. Wt: 260.44 g/mol
InChI Key: ZVLBGLSJLZGUGU-UHFFFAOYSA-N
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Description

Methyl 8-(pentylsulfanyl)octanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(pentylsulfanyl)octanoate typically involves the esterification of 8-(pentylsulfanyl)octanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(pentylsulfanyl)octanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles, depending on the desired product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

Methyl 8-(pentylsulfanyl)octanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 8-(pentylsulfanyl)octanoate depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl octanoate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    Methyl 8-(methylsulfanyl)octanoate: Similar structure but with a methyl group instead of a pentyl group, leading to different physical and chemical properties.

Uniqueness

Methyl 8-(pentylsulfanyl)octanoate is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

125079-05-2

Molecular Formula

C14H28O2S

Molecular Weight

260.44 g/mol

IUPAC Name

methyl 8-pentylsulfanyloctanoate

InChI

InChI=1S/C14H28O2S/c1-3-4-9-12-17-13-10-7-5-6-8-11-14(15)16-2/h3-13H2,1-2H3

InChI Key

ZVLBGLSJLZGUGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCCCCCCC(=O)OC

Origin of Product

United States

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